molecular formula C3H6N2O2 B2905016 (3H-Diazirine-3,3-diyl)dimethanol CAS No. 2231099-59-3

(3H-Diazirine-3,3-diyl)dimethanol

Cat. No.: B2905016
CAS No.: 2231099-59-3
M. Wt: 102.093
InChI Key: DDDYUEZXLYCRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3H-Diazirine-3,3-diyl)dimethanol (CAS 2231099-59-3) is a specialized aliphatic diazirine building block of interest in chemical biology and pharmaceutical research. With the molecular formula C3H6N2O2 and a molecular weight of 102.09 g/mol, this compound features two primary alcohol groups attached to the core diazirine heterocycle, a three-membered ring containing two nitrogen atoms . This bifunctional structure provides versatile handles for conjugation, enabling researchers to incorporate the diazirine photophore into more complex molecules. The principal research value of this compound stems from its application in Photoaffinity Labeling (PAL). Aliphatic diazirines like this one are widely used as photophores due to their relatively small size, which helps minimize steric effects and preserve the natural interactions between bioactive ligands and their protein targets . Upon irradiation with near-UV light (typically around 350-360 nm), the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert indiscriminately into nearby C-H, O-H, or N-H bonds, forming a stable covalent crosslink . This allows researchers to "capture" and study transient molecular interactions, such as drug-protein or protein-protein binding, which are crucial for understanding biological mechanisms and driving drug discovery. The dual hydroxyl functionality of this compound makes it a versatile precursor for synthesizing various photoaffinity probes. It can be readily derivatized via esterification or etherification to link the diazirine moiety to other molecules of interest. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care, as diazirine compounds can be light-sensitive and may require storage under inert atmosphere at low temperatures to maintain stability.

Properties

IUPAC Name

[3-(hydroxymethyl)diazirin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-1-3(2-7)4-5-3/h6-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYUEZXLYCRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(N=N1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Research Applications of 3h Diazirine 3,3 Diyl Dimethanol and Diazirine Based Probes in Chemical Biology

Investigation of Biomolecular Interactions

Elucidation of Protein-Ligand (Small Molecule-Protein) Interactions

The study of interactions between small molecules (ligands) and proteins is fundamental to understanding cellular processes and for drug development. Diazirine-based photoaffinity labeling (PAL) has become a important strategy for capturing and identifying these interactions. nih.govacs.org In this approach, a photoaffinity probe is created by incorporating a diazirine moiety into the structure of a ligand of interest. nih.govnih.gov

The process begins with the synthesis of a probe that maintains high affinity for its target protein. nih.gov This probe is then incubated with a complex biological sample, such as a cell lysate or even live cells, allowing it to bind to its target protein. nih.gov Subsequent exposure to UV light activates the diazirine, generating the reactive carbene which then covalently crosslinks the probe to the protein binding site. wikipedia.orgnih.gov This permanent covalent bond allows for the isolation and identification of the target protein, which would otherwise be challenging for interactions with low to moderate binding affinity. nih.gov

The advantages of diazirines over other photoreactive groups like benzophenones and aryl azides include their small size, which minimizes perturbation of the ligand-protein interaction, and their activation by longer wavelength UV light, which is less damaging to biological samples. wikipedia.orgnih.gov

Table 1: Comparison of Common Photoreactive Groups for Photoaffinity Labeling

Feature Diazirines Benzophenones Aryl Azides
Size Small, minimal steric hindrance. mdpi.com Bulky. wikipedia.org Relatively bulky.
Activation Wavelength ~340-380 nm. researchgate.netmdpi.com ~330-365 nm. mdpi.com Low wavelength, can damage biomolecules. wikipedia.org
Reactive Intermediate Carbene. lifechemicals.com Triplet biradical. nih.gov Nitrene. nih.gov
Reactivity Highly reactive, inserts into C-H, N-H, O-H bonds. wikipedia.org Less reactive, prefers C-H bonds. Highly reactive.

| Stability | Generally stable in dark, acidic, and basic conditions. wikipedia.org | Stable. | Less stable. |

This table provides a general comparison of commonly used photoreactive groups in chemical biology.

Research has demonstrated the utility of this method in various contexts. For instance, diazirine-containing analogs of drugs have been synthesized to identify their specific protein targets, a critical step in understanding their mechanism of action and in the development of new therapeutics. wikipedia.orgacs.org By including a reporter tag, such as biotin (B1667282) or a fluorescent dye, on the probe, the crosslinked protein-ligand complex can be easily purified and analyzed using techniques like mass spectrometry to identify the protein and even map the specific binding site. wikipedia.orgnih.gov

Research into Protein-Nucleic Acid Interactions, including DNA Photo-Cross-Linking

Interactions between proteins and nucleic acids (DNA and RNA) are central to numerous cellular functions, including DNA replication, transcription, and repair. researchgate.net Diazirine-based photo-cross-linking provides a powerful tool to investigate these often transient interactions. wikipedia.orgresearchgate.net

To study these interactions, diazirine moieties are incorporated into nucleic acid structures, either into the sugar backbone or the nucleobase itself. wikipedia.orgresearchgate.net These modified nucleic acids, often in the form of DNA probes, can then be used to "capture" interacting proteins. researchgate.netuchicago.edunih.gov Upon UV irradiation, the diazirine generates a carbene that crosslinks the DNA probe to any protein in close proximity. scispace.com

Key advantages of using diazirines in this context include:

Minimal Steric Hindrance: The small size of the diazirine group is less likely to disrupt the natural interaction between the nucleic acid and its binding protein compared to larger photolabels. researchgate.net

Efficient Cross-linking: The high reactivity of the carbene intermediate allows for efficient covalent bond formation. scispace.com

Versatility: Diazirines can be synthetically installed at various positions within a DNA or RNA strand, enabling the mapping of interaction sites in both the major and minor grooves. researchgate.net

For example, diazirine-modified nucleosides have been successfully incorporated into DNA oligonucleotides to study the interactions with DNA repair enzymes and DNA polymerases. wikipedia.orgscispace.com These studies help to elucidate the molecular details of how these proteins recognize and process DNA. Furthermore, this technique has been applied to create interstrand cross-links within a DNA duplex, a process relevant to the mechanism of certain anticancer drugs. scispace.com

Exploration of Lipid-Protein Interactions

Lipid-protein interactions are crucial for a vast array of cellular processes, including signal transduction, protein trafficking, and the structural integrity of cell membranes. nih.gov However, studying these interactions is challenging due to their dynamic nature and the hydrophobic environment of the cell membrane. Diazirine-based photoaffinity probes have emerged as indispensable tools for capturing and identifying these interactions within a native cellular context. nih.govnsf.gov

The strategy involves bifunctional lipid probes that contain both a diazirine moiety and a "clickable" tag (like an alkyne or azide) for subsequent detection and purification. nih.goviris-biotech.de These probes are designed to mimic natural lipids and can be metabolically incorporated into cellular membranes. nih.goviris-biotech.de

The general workflow is as follows:

Incubation: The bifunctional lipid probe is introduced to live cells and becomes integrated into the cellular membranes. nih.gov

Photo-Cross-linking: The cells are irradiated with UV light, activating the diazirine group. The resulting carbene covalently crosslinks the lipid probe to any nearby interacting proteins. nih.govnsf.gov

Lysis and Detection: The cells are lysed, and the "clickable" tag on the crosslinked lipid is used to attach a reporter molecule, such as biotin for affinity purification or a fluorophore for imaging. nih.gov

Identification: The captured proteins are then identified using mass spectrometry. nsf.gov

This approach has been successfully used to profile the interactions of various lipid species, including phospholipids, sphingolipids, and fatty acids, with a wide range of proteins. wikipedia.orgnih.goviris-biotech.de For instance, diazirine-bearing fatty acids have been used to analyze S-palmitoylation-mediated protein-protein interactions and to globally map protein-lipid interactions in living cells. iris-biotech.de These studies provide critical insights into how lipids regulate protein function and localization at the membrane. nih.gov

Target Identification and Validation in Biological Systems

Strategies for Unveiling Unexplained Mechanisms of Bioactive Compounds

Many new bioactive compounds are discovered through phenotypic screening, where a compound is identified based on an observed effect on cells or an organism, without prior knowledge of its molecular target. mdpi.comrsc.org A major challenge in subsequent drug development is the identification of this target protein, a process known as target deconvolution. mdpi.comacs.org Photoaffinity labeling using diazirine-based probes has become a cornerstone strategy for this purpose. mdpi.comresearchgate.net

The methodology allows researchers to convert a non-covalent drug-target interaction into a stable, covalent bond, facilitating the isolation and identification of the target from a complex cellular proteome. mdpi.comnih.gov The process typically involves synthesizing an analog of the bioactive compound that incorporates a diazirine group and a reporter tag. nih.gov This probe is then used in live cells or cell lysates to covalently label its binding partners upon UV irradiation. rsc.org

This strategy is particularly valuable because it can:

Capture weak or transient interactions: It can identify targets that bind to the compound with low affinity, which are often missed by traditional affinity chromatography methods. rsc.org

Operate in a native environment: Experiments can be performed in live cells, providing a more accurate picture of the compound's interactions in a physiological context. mdpi.comrsc.org

Identify "off-targets": Besides the primary target responsible for the desired phenotype, this method can also reveal unintended binding partners ("off-targets"), which can be responsible for side effects. rsc.org

For example, this approach has been used to determine the cellular targets of natural products, which are a rich source of new drug leads but whose mechanisms are often unknown. rsc.orgacs.org By identifying the direct binding partners of these compounds, researchers can gain crucial insights into the biological pathways they modulate. rsc.orgoup.com

Development of Chemical Tools for Biological Pathway Elucidation and Drug Discovery

(3H-Diazirine-3,3-diyl)dimethanol serves as a fundamental building block for the creation of sophisticated chemical probes used to explore biological pathways and accelerate drug discovery. acs.orgmdpi.com By incorporating the diazirine photophore into various molecules, scientists can develop powerful tools for mapping molecular interaction networks within cells. lifechemicals.comresearchgate.net

These chemical tools are instrumental in several key areas of drug discovery:

Target Identification and Validation: As discussed, diazirine probes are critical for identifying the molecular targets of hit compounds from phenotypic screens. acs.orgresearchgate.net This validation is a crucial step before a compound can be advanced into further development.

Binding Site Mapping: Once a target protein is identified, high-resolution mass spectrometry analysis of the crosslinked protein-probe complex can pinpoint the specific amino acid residues involved in the binding. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective drugs.

Interactome Profiling: Diazirine probes can help map the entire set of proteins that a small molecule interacts with (its interactome) within a cell. acs.org This provides a systems-level view of the drug's effects and can help predict potential efficacy and toxicity.

The development of "minimalist" diazirine linkers and improved synthetic routes for incorporating diazirines into complex molecules has further expanded the utility of this technology. rsc.orgnih.gov These advancements allow for the creation of probes that more closely resemble the original bioactive molecule, thereby providing more reliable results. nih.gov The integration of diazirine chemistry with other techniques like click chemistry has streamlined the process of target identification, making it a more efficient and widely applicable tool in modern chemical biology and medicinal chemistry. lifechemicals.comnih.gov

Analytical and Methodological Approaches in Diazirine Research

Spectroscopic Techniques for Characterizing Diazirine Photoreactions and Intermediates

The photochemical transformation of diazirines into carbenes and diazo isomers is a rapid and complex process. nih.gov To elucidate these mechanisms, a variety of time-resolved and high-resolution spectroscopic techniques are utilized.

Real-time In-line NMR Spectroscopy for Monitoring Reactant and Product Distribution

Real-time in-line Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions as they occur. rsc.orgethernet.edu.et This method allows for the simultaneous observation and quantification of reactants, intermediates, and products in the reaction mixture without the need for sampling and quenching. rsc.org

In the context of diazirine photoreactions, a continuous-flow reactor can be coupled directly to an NMR spectrometer. nih.gov The diazirine solution, such as (3H-Diazirine-3,3-diyl)dimethanol dissolved in a suitable deuterated solvent, is pumped through a transparent capillary tube that passes through the NMR probe. This tube is irradiated with a UV light source (typically around 350-380 nm) just before the solution enters the detection region of the NMR coil. osti.gov By acquiring NMR spectra at regular intervals, a kinetic profile of the photoreaction can be constructed.

For this compound, ¹H NMR spectroscopy would allow for the monitoring of the disappearance of the signal corresponding to the methylene (B1212753) protons adjacent to the diazirine ring and the appearance of new signals corresponding to the products of carbene insertion or rearrangement. If isotopically labeled, such as with ¹³C or ¹⁵N, corresponding NMR experiments could provide even more detailed mechanistic information. beilstein-journals.org While specific studies on this compound using this technique are not prevalent in the literature, the methodology has been successfully applied to other photochemical systems, demonstrating its potential for elucidating the photoreaction kinetics of this compound. rsc.orgosti.gov

Table 1: Potential Application of Real-time In-line NMR for this compound Photoreaction

Parameter MonitoredSpectroscopic Change (Hypothetical)Information Gained
Reactant ConcentrationDecrease in the integral of the CH₂ protons of this compound.Rate of diazirine consumption.
Product FormationAppearance of new signals corresponding to carbene insertion products.Identification and quantification of major products.
Intermediate FormationObservation of transient signals for the diazo isomer, if its lifetime is sufficient.Mechanistic insights into reaction pathways.

Mass Spectrometry for Identification of Photolabeled Species

Mass spectrometry (MS) is an indispensable tool for identifying the products of photo-cross-linking experiments, where a diazirine-containing molecule is used to covalently link interacting biomolecules, such as proteins. nih.govbiorxiv.org Upon UV activation, the carbene generated from this compound will react with nearby amino acid residues, forming a covalent bond. The identification of these cross-linked species provides direct evidence of molecular interactions.

The general workflow involves incubating the target protein with the diazirine probe, followed by UV irradiation. nih.gov The protein is then proteolytically digested into smaller peptides. This peptide mixture is subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer identifies peptides that have been modified by the cross-linker by their characteristic mass shift. For this compound, the reactive carbene intermediate, di(hydroxymethyl)carbene, would add a mass of 60.021 Da (after loss of N₂) to the modified amino acid residue.

Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides, allowing for the precise localization of the cross-linked amino acid residue. nih.gov High-resolution mass spectrometers are crucial for unambiguously identifying the photolabeled peptides and amino acids. mcmaster.ca While specific examples using this compound are not widely reported, the technique has been extensively used with other diazirine-based cross-linkers to map protein-protein and protein-ligand interactions. biorxiv.orgnih.gov

Laser Flash Photolysis Studies for Investigating Carbene Dynamics and Lifetimes

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics of short-lived transient species, such as carbenes, generated by photochemical reactions. canada.caosti.govscialert.net In a typical LFP experiment, a short, high-intensity laser pulse is used to photolyze the diazirine compound, creating a high concentration of the carbene intermediate. scielo.br The decay of this intermediate is then monitored in real-time by a second, low-intensity light beam that passes through the sample. scielo.br

The transient absorption spectrum of the carbene can be recorded, providing information about its electronic structure. By measuring the rate of decay of the absorption signal, the lifetime of the carbene can be determined. scielo.br This lifetime is a crucial parameter, as it dictates the distance over which the carbene can diffuse before reacting, which is a key consideration in photo-cross-linking experiments.

Rovibrational Spectroscopy for Structural Elucidation of Diazirine Isomers

Rovibrational spectroscopy, which probes the coupled rotational and vibrational energy levels of a molecule, is a high-resolution technique capable of providing detailed structural information, such as bond lengths and angles. nasa.govuni-ulm.de This method is particularly useful for studying small molecules in the gas phase.

For diazirine and its isomers, rovibrational analysis of their infrared spectra can be used to precisely determine their molecular geometries. nasa.govuni-ulm.debham.ac.uk By comparing the experimentally determined rotational constants with those calculated from theoretical models, the exact isomeric form of a molecule can be confirmed. nasa.gov

While the rovibrational spectrum of the parent 3H-diazirine has been studied, providing valuable benchmark data, similar studies on substituted diazirines like this compound are less common due to the increased complexity of their spectra. nasa.govmdpi.com However, the principles of the technique remain applicable and could be used to confirm the structure of this compound and to distinguish it from any potential structural isomers.

Quantitative Analysis of Diazirine Photolysis and Photo-Cross-linking Reactions

Recent studies have employed in-line monitoring systems with systematic modulation of light intensity and irradiation time to quantitatively evaluate diazirine photolysis. nih.govpku.edu.cn By coupling this with mass spectrometry, the kinetics of diazirine consumption and product formation can be accurately measured. pku.edu.cn This allows for the determination of key parameters such as the rate constants for the formation of the diazo and carbene intermediates. nih.govpku.edu.cn

The efficiency of photo-cross-linking can be quantified by measuring the percentage of the target protein that becomes covalently labeled by the diazirine probe. biorxiv.orgresearchgate.net This is typically done using techniques such as SDS-PAGE with fluorescently tagged probes or by quantitative mass spectrometry. biorxiv.org By comparing the amount of labeled protein to the total amount of protein, the yield of the cross-linking reaction can be calculated. This information is vital for optimizing experimental conditions and for the reliable interpretation of cross-linking data. biorxiv.org

Table 2: Key Parameters in Quantitative Analysis of Diazirine Photoreactions

ParameterMethod of DeterminationSignificance
Photolysis Quantum YieldActinometry, SpectrophotometryEfficiency of light-induced diazirine decomposition.
Reaction Rate ConstantsIn-line NMR/MS MonitoringUnderstanding the kinetics of intermediate formation and decay.
Cross-linking EfficiencyQuantitative MS, SDS-PAGEOverall success of the photolabeling experiment.

Chemoproteomics and Advanced Mass Spectrometry for Labeled Proteome Analysis

Chemoproteomics combines chemical probes with mass spectrometry-based proteomics to study protein function and interactions in complex biological systems. ed.ac.ukencyclopedia.pub Diazirine-based probes, such as those derived from this compound, are valuable tools in this field due to their ability to capture protein interactions in a cellular context.

In a typical chemoproteomics workflow, a diazirine probe that also contains a bioorthogonal handle (e.g., an alkyne or azide) is introduced to living cells. encyclopedia.pub After UV activation to induce cross-linking, the cells are lysed, and the labeled proteins are selectively enriched from the complex proteome using a corresponding bioorthogonal reaction (e.g., click chemistry). encyclopedia.pubnih.gov

The enriched proteins are then identified and quantified using advanced mass spectrometry techniques. mdpi.com Data-independent acquisition (DIA-MS) is one such method that offers high reproducibility and comprehensive proteome coverage. mdpi.com By comparing the proteins captured by the probe with control experiments, specific interaction partners can be identified. This approach allows for the large-scale mapping of protein-protein and protein-small molecule interaction networks in their native environment.

Automation and Robotic Synthesis Workflows for Diazirine-Based Compounds

The pursuit of efficiency, reproducibility, and safety in chemical synthesis has propelled the development of automated and robotic platforms. In the specialized field of diazirine chemistry, where reactive intermediates and precise reaction conditions are common, these technologies offer significant advantages. Automation is increasingly being applied to the synthesis of diazirine-containing molecules, from simple building blocks to complex probes for chemical biology, streamlining what have traditionally been manual, multi-step procedures.

Recent advancements have seen the deployment of programmable synthesis robots that mimic the entire workflow of manual organic synthesis. mdpi.comnih.gov These systems can handle the sequential steps required for the preparation of 3H-diazirines starting from ketone precursors. nih.gov The process typically involves the automated addition of reagents like ammonia (B1221849) and an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) to the ketone to form the intermediate diaziridine. nih.gov This is followed by automated filtration and solvent evaporation, and finally, oxidation of the diaziridine using reagents like iodine in ether to yield the final 3H-diazirine product. mdpi.comnih.gov The feasibility of this robotic workflow is enhanced by the use of commercially available starting materials and common reagents. nih.gov

A prime example of the sophistication of these platforms is the "Chemputer," a universal system for chemical synthesis that utilizes modular hardware and a specific chemical programming language. digitellinc.comresearchgate.net This system has demonstrated the ability to perform a complex, 12-step convergent synthesis of a peptide that is then reacted with a diazirine. digitellinc.comnih.gov Such platforms showcase the capability to automate a wide variety of batch chemistry processes, including those involving sensitive and unstable reagents like diazirines, with high fidelity and yield. researchgate.netnih.gov

StepOperationReagents/ConditionsPurpose
1Reagent AdditionKetone, Methanol-NH₃, NH₂OSO₃HFormation of Diaziridine Intermediate
2ReactionStirring at controlled temperatureCyclization to diaziridine
3WorkupAutomated filtration and evaporationIsolation of crude diaziridine
4OxidationI₂-Et₂O system at low temperatureConversion of diaziridine to 3H-diazirine
5PurificationAutomated chromatography (optional)Isolation of pure diazirine product

This table outlines a generalized robotic workflow for the synthesis of 3H-diazirines from ketone precursors, as described in recent literature. mdpi.comnih.gov

Beyond single-target synthesis, automation has been pivotal in developing high-throughput chemistry platforms for creating large libraries of diazirine-based compounds for screening applications. rsc.org A "direct-to-biology" high-throughput chemistry (D2B-HTC) approach has been developed for the rapid synthesis of over 1,000 photoreactive fragments, termed PhotoAffinity Bits (HTC-PhABits). rsc.org This was achieved by coupling a succinimide-activated diazirine ester with a library of amines in a 384-well plate format, using DMSO as a solvent to ensure direct compatibility with subsequent biochemical assays without the need for purification. rsc.org

ComponentDescriptionRole
Diazirine Core Diazirine OSu-ester 1Photoreactive building block with an activated ester handle
Amine Library Diverse primary and secondary aminesProvides molecular diversity for the fragment library
Solvent DMSOEnsures compatibility with direct biological screening
Base e.g., DIPEAFacilitates the amide coupling reaction
Format 384-well plateEnables high-throughput, parallel synthesis

This table summarizes the key components of the high-throughput synthesis of a PhotoAffinity Bit (PhABit) library. rsc.org

Continuous flow chemistry represents another significant area of automation in diazirine synthesis, particularly for managing photoreactions and unstable intermediates. rsc.org The photochemically induced generation of aryl fluorocarbenes from aryl fluorodiazirines and their subsequent cycloaddition with alkenes has been successfully implemented in continuous flow systems. rsc.org These setups, using LED irradiation, allow for rapid reactions with residence times as short as five minutes and can provide significantly higher throughput and yields compared to traditional batch methods. rsc.orgacs.org

Finally, the automation workflow in diazirine research extends to the analytical stage. Customized software tools have been developed for the automated analysis of mass spectrometry data generated from cross-linking experiments, which is crucial for identifying and validating the interactions captured by diazirine-based probes. acs.orgspringernature.com This integration of automated synthesis and analysis creates a powerful, streamlined pipeline for discovery in chemical biology and proteomics. acs.org

Q & A

Q. What are the primary synthetic routes for (3H-Diazirine-3,3-diyl)dimethanol, and how is purity ensured?

The synthesis typically involves alkylation of alcohol precursors followed by diazirine ring formation. For example, analogous diazirine compounds like 3-(5-(((tert-butyl)dimethylsilyl)oxy)methyl)naphthalen-1-yl)-3-(trifluoromethyl)-3H-diazirine are synthesized via multi-step procedures involving alkylation, reduction, and cyclization under controlled conditions . Critical steps include:

  • Alkylation : Using reagents like 4-(bromomethyl)benzonitrile in dichloromethane with triethylamine as a base .
  • Purification : Silica gel chromatography or recrystallization to isolate intermediates and final products.
  • Characterization : NMR and mass spectrometry to confirm structural integrity and purity ≥97% .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR : Identifies hydroxyl (-OH) and diazirine (-N=N-) protons. For example, (3-Methyl-3H-diazirin-3-yl)methanol shows distinct peaks at δ 4.5–5.0 ppm for hydroxyl groups .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., C3H6N2O, MW 86.09) with precision ≤1 ppm error .
  • IR Spectroscopy : Detects O-H stretching (~3200 cm⁻¹) and diazirine ring vibrations (~1550 cm⁻¹) .

Q. What are the standard storage conditions to maintain stability?

  • Temperature : 2–8°C to prevent thermal decomposition.
  • Light Protection : Stored in amber vials to avoid UV-induced degradation of the diazirine group .
  • Inert Atmosphere : Argon or nitrogen gas minimizes oxidative side reactions .

Advanced Research Questions

Q. How can UV activation parameters be optimized for efficient photoaffinity labeling?

The diazirine group forms carbene intermediates under UV light (~350–365 nm). Key considerations:

  • Wavelength : Use narrow-band UV lamps (e.g., 365 nm) to balance activation efficiency and compound stability .
  • Exposure Time : Short pulses (5–30 seconds) reduce photodegradation risks .
  • Solvent Choice : Aqueous buffers or ethanol enhance carbene reactivity compared to nonpolar solvents .
  • Control Experiments : Include dark controls to validate specificity of crosslinking .

Q. How do researchers address contradictions in crosslinking efficiency data?

Discrepancies often arise from:

  • Reagent Concentration : Excess diazirine reagent can lead to nonspecific binding. Titration studies (0.1–1.0 mM) are recommended .
  • Target Accessibility : Steric hindrance in protein complexes may limit carbene access. Use flexible PEG linkers or spacer arms to improve labeling .
  • Post-Irradiation Quenching : Adding scavengers like β-mercaptoethanol immediately after UV exposure minimizes off-target reactions .

Q. What strategies mitigate hydrolysis or thermal instability during experiments?

  • Low-Temperature Handling : Perform reactions at 4°C to slow hydrolysis .
  • pH Control : Neutral to slightly acidic conditions (pH 6–7) stabilize the diazirine ring .
  • Lyophilization : Store aliquots in lyophilized form and reconstitute fresh before use .

Q. How can this compound be functionalized for probe design?

  • Bifunctional Linkers : Attach alkyne or azide groups via esterification or amidation for click chemistry applications . Example: 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine combines diazirine with alkyne for bioorthogonal tagging .
  • Fluorescent Tags : Conjugate with rhodamine or FITC derivatives using hydroxyl-reactive succinimidyl esters .

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